molecular formula C16H11NO2S B1304430 2-(2-Phenylthiazol-4-yl)benzoic acid CAS No. 60510-56-7

2-(2-Phenylthiazol-4-yl)benzoic acid

Cat. No.: B1304430
CAS No.: 60510-56-7
M. Wt: 281.3 g/mol
InChI Key: KJTDLBFUDMTJMD-UHFFFAOYSA-N
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Description

Contextual Significance of Thiazole-Containing Scaffolds in Chemical Biology

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and chemical biology. globalresearchonline.netnih.gov Its unique structural and electronic properties allow it to participate in various non-covalent interactions with biological macromolecules, making it a common feature in a wide array of pharmacologically active compounds. globalresearchonline.net Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. globalresearchonline.netnih.gov The thiazole nucleus is a key component in numerous FDA-approved drugs, underscoring its therapeutic importance. nih.gov The versatility of the thiazole ring allows for substitution at multiple positions, enabling the fine-tuning of a molecule's physicochemical properties and biological targets.

Role of Benzoic Acid Moieties in Synthetic and Medicinal Chemistry

Benzoic acid and its derivatives are fundamental building blocks in both synthetic and medicinal chemistry. The carboxylic acid group is a key functional handle for chemical modifications and can participate in crucial hydrogen bonding interactions with biological targets. In drug design, the benzoic acid moiety can serve as a scaffold for orienting other functional groups or as a pharmacophore that directly interacts with a receptor or enzyme active site. Furthermore, the aromatic ring of benzoic acid can be readily functionalized to modulate properties such as lipophilicity, electronic distribution, and metabolic stability.

Rationale for Investigating Hybrid Phenylthiazole-Benzoic Acid Architectures

The strategic combination of a phenylthiazole scaffold with a benzoic acid moiety in 2-(2-Phenylthiazol-4-yl)benzoic acid creates a molecule with significant potential for biological activity. This hybrid architecture allows for the exploration of new chemical space and the potential for synergistic or novel pharmacological effects. The phenylthiazole portion can engage in hydrophobic and aromatic interactions, while the benzoic acid group can form key electrostatic and hydrogen-bond interactions.

Research into related structures provides a strong impetus for the investigation of this specific compound. For instance, the structural isomer, 2-phenylthiazole-4-carboxylic acid, has been identified as a potent inhibitor of xanthine (B1682287) oxidase, an enzyme implicated in gout and hyperuricemia. nih.gov This finding suggests that the phenylthiazole-carboxylic acid framework is a promising scaffold for enzyme inhibition.

Furthermore, various derivatives of 2-phenylthiazole (B155284) have demonstrated significant cytotoxic activity against a range of cancer cell lines. nih.gov The exploration of different substitution patterns on the phenyl and thiazole rings has been a key strategy in the development of new anticancer agents. Therefore, the unique arrangement of the phenyl, thiazole, and benzoic acid components in this compound presents a compelling case for its synthesis and biological evaluation.

Detailed Research Findings

While specific research solely dedicated to this compound is emerging, the broader class of phenylthiazole carboxylic acids and related derivatives has been the subject of several investigations. These studies provide valuable insights into the potential biological activities of the target compound.

One area of significant interest is the development of anticancer agents. A study on substituted 2-phenylthiazole-4-carboxamide (B13865131) derivatives, which are structurally related to this compound, demonstrated their potential as cytotoxic agents against human cancer cell lines. nih.gov The structure-activity relationship (SAR) of these compounds was explored, revealing that substitutions on the phenyl ring significantly influence their anticancer potency. nih.gov

Another relevant area of research is the inhibition of enzymes involved in disease pathways. As mentioned, a structural isomer, 2-phenylthiazole-4-carboxylic acid, was found to be a potent inhibitor of xanthine oxidase with an IC50 value of 48.6 nM. nih.gov This highlights the potential of the phenylthiazole-carboxylic acid scaffold to interact with enzyme active sites.

The following table summarizes the biological activities of some representative phenylthiazole derivatives, providing a basis for the potential therapeutic applications of this compound.

Compound ClassBiological ActivityKey Findings
2-Phenylthiazole-4-carboxamidesAnticancerDerivatives showed cytotoxic activity against various human cancer cell lines, with potency influenced by phenyl ring substituents. nih.gov
2-Phenylthiazole-4-carboxylic acidXanthine Oxidase InhibitionIdentified as a potent inhibitor with an IC50 of 48.6 nM, demonstrating potential for the treatment of gout. nih.gov
General Thiazole DerivativesBroad SpectrumExhibit a wide range of activities including antimicrobial, anti-inflammatory, and antiviral properties. globalresearchonline.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenyl-1,3-thiazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2S/c18-16(19)13-9-5-4-8-12(13)14-10-20-15(17-14)11-6-2-1-3-7-11/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTDLBFUDMTJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377604
Record name 2-(2-Phenyl-1,3-thiazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60510-56-7
Record name 2-(2-Phenyl-1,3-thiazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

General Strategies for the Construction of the 2-(2-Phenylthiazol-4-yl)benzoic Acid Core

The formation of the central this compound structure is primarily achieved through methods that construct the thiazole (B1198619) ring system from acyclic precursors. The Hantzsch thiazole synthesis and its variations are foundational to these approaches.

The Hantzsch thiazole synthesis is a widely recognized and effective method for constructing thiazole rings. mdpi.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide derivative. nih.govnih.gov For the synthesis of this compound, a key pathway involves the reaction between a derivative of 2-bromoacetylbenzoic acid and thiobenzamide.

The general mechanism proceeds through the initial formation of a thiouronium salt intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The reaction conditions can be optimized by selecting appropriate solvents and temperatures to achieve high yields.

Table 1: Hantzsch Thiazole Synthesis for this compound Core

Reactant A Reactant B Key Conditions Product
2-(2-Bromoacetyl)benzoic acid Thiobenzamide Reflux in ethanol (B145695) This compound
Methyl 2-(2-bromoacetyl)benzoate Thiobenzamide Ethanol, heat Methyl 2-(2-phenylthiazol-4-yl)benzoate

This table presents a representative reaction based on the principles of the Hantzsch synthesis.

Alternative synthetic routes focus on constructing the thiazole ring through different ring closure strategies. One-pot, multi-component reactions have gained attention for their efficiency and environmental benefits. mdpi.combepls.com These methods can involve the reaction of an aldehyde, a thioamide or thiourea (B124793), and an α-halocarbonyl compound. orientjchem.org For instance, a substituted benzaldehyde (B42025) could react with thiourea and a 2-haloacetylbenzoic acid derivative to form the desired core structure in a single step.

Intramolecular cyclization of suitably functionalized intermediates is another powerful strategy. nih.gov A precursor containing both the phenyl-benzoic acid moiety and a thioamide-like functionality connected by a flexible linker could undergo acid- or base-catalyzed cyclization to form the thiazole ring.

Complex molecules are often built through multi-step synthetic sequences starting from simple, commercially available chemicals. A plausible multi-step synthesis for this compound could begin with a Friedel-Crafts acylation of a protected benzoic acid derivative to introduce the necessary keto group. This could then be halogenated to form the α-haloketone precursor required for a subsequent Hantzsch condensation with thiobenzamide.

Another approach involves building the molecule in a different order, for example, by first synthesizing a 2-phenylthiazole (B155284) derivative and then introducing the benzoic acid moiety through a cross-coupling reaction, such as a Suzuki or Heck coupling, if a suitable handle (like a halogen) is present on the thiazole ring.

Synthesis of Structural Analogues and Hybrid Compounds

The modification of the core this compound structure is essential for creating libraries of related compounds. These modifications can involve substitutions on the phenyl or benzoic acid rings or transformations of the carboxylic acid group.

Condensation reactions are a cornerstone for generating structural diversity. nih.gov By varying the starting materials in syntheses like the Hantzsch reaction, a wide array of analogues can be produced. Using substituted thiobenzamides (e.g., 4-methoxythiobenzamide (B133991) or 4-chlorothiobenzamide) or substituted 2-bromoacetylbenzoic acids allows for the introduction of different functional groups onto the phenyl and benzoic acid rings, respectively.

One-pot, catalyst-free multicomponent reactions are particularly useful for creating libraries of trisubstituted thiazoles. bepls.com These reactions often proceed in green solvents like water or ethanol and can offer high yields and short reaction times. mdpi.com

Table 2: Synthesis of Substituted Analogues via Condensation

Benzoic Acid Precursor Thioamide Derivative Resulting Analogue
2-(2-Bromoacetyl)benzoic acid 4-Chlorothiobenzamide 2-(2-(4-Chlorophenyl)thiazol-4-yl)benzoic acid
2-(2-Bromoacetyl)benzoic acid 4-Methylthiobenzamide 2-(2-(4-Methylphenyl)thiazol-4-yl)benzoic acid
4-Fluoro-2-(2-bromoacetyl)benzoic acid Thiobenzamide 4-Fluoro-2-(2-phenylthiazol-4-yl)benzoic acid

This table illustrates the generation of diverse analogues by varying the initial reactants.

The carboxylic acid functional group of this compound is a prime site for chemical modification to produce amide and ester derivatives. researchgate.netnih.gov

Amide Synthesis: Amides are typically synthesized by activating the carboxylic acid, followed by reaction with a primary or secondary amine. sphinxsai.comnih.gov A common method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine. google.com Alternatively, peptide coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide bond formation under milder conditions. researchgate.net

Ester Synthesis: Esterification can be achieved through several methods. The Fischer-Speier esterification involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst. sphinxsai.com Another approach is to first form the acyl chloride, which then reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the ester. ijcmas.com

Table 3: Representative Amide and Ester Derivatives

Derivative Type Reagents Product
Amide 1. SOCl₂ 2. Benzylamine N-Benzyl-2-(2-phenylthiazol-4-yl)benzamide
Amide 1. Oxalyl Chloride 2. Aniline (B41778) N-Phenyl-2-(2-phenylthiazol-4-yl)benzamide
Ester 1. SOCl₂ 2. Methanol Methyl 2-(2-phenylthiazol-4-yl)benzoate
Ester Ethanol, H₂SO₄ (cat.) Ethyl 2-(2-phenylthiazol-4-yl)benzoate

This table showcases common methods for converting the carboxylic acid group into amides and esters.

Formation of Pyridopyrimidinone-Thiazole Hybrids

The hybridization of pyridine and thiazole moieties is a strategy employed in the development of novel compounds with potential biological activities. The synthesis of pyridine-thiazole hybrid molecules can be initiated from a key reagent such as 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone. This intermediate is typically formed through a [2+3]-cyclocondensation reaction between 1-(pyridin-2-yl)thiourea (B83643) and 2-chloroacetylacetone. nih.gov

Further transformation of this key reagent can lead to more complex structures. For instance, a Claisen-Schmidt condensation with an appropriate aldehyde, such as 2-fluorobenzaldehyde, yields a propen-1-one derivative. This "enone" fragment is susceptible to further reactions. A Michael addition reaction with a mercapto-containing compound like 4-(2-mercaptoacetylamino)-benzoic acid ethyl ester can be used to introduce additional functionalities. nih.gov Alternatively, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a pyrazoline-thiazole-pyridine hybrid. nih.gov While direct synthesis from this compound is not explicitly detailed, the underlying principles of thiazole functionalization and hybrid formation are applicable.

Generation of Thiazolidinone Derivatives of Benzoic Acid

Thiazolidinone derivatives of benzoic acid represent a significant class of compounds with diverse biological applications. A common synthetic route involves the initial formation of a Schiff base. This is typically achieved by the condensation of an amino benzoic acid, such as 4-aminobenzoic acid, with various aromatic aldehydes. researchgate.netresearchgate.net

The resulting Schiff base, for example, 4-(benzylideneamino)benzoic acid, undergoes cyclocondensation with a mercapto-acid, most commonly mercaptoacetic acid (thioglycolic acid), to yield the corresponding 4-thiazolidinone (B1220212) derivative, such as 4-(4-oxo-2-phenylthiazolidin-3-yl)benzoic acid. researchgate.netresearchgate.netsphinxsai.com This reaction is a cornerstone for creating a library of thiazolidinone-benzoic acid conjugates. ekb.eg

Further derivatization can be achieved by converting the carboxylic acid group of the thiazolidinone-benzoic acid scaffold into an acid chloride. This reactive intermediate can then be treated with a substituted aniline in the presence of ammonium (B1175870) thiocyanate (B1210189) to form a thiourea derivative. researchgate.netsphinxsai.com Subsequent treatment of the thiourea derivative with monochloroacetic acid in the presence of a base like fused sodium acetate (B1210297) leads to the formation of more complex thiazolidinone derivatives, such as 2-(phenylimino)-3-{[4-(4-oxo-2-phenylthiazolidin-3-yl) phenyl] carbonyl}-thiazolidin-4-one. researchgate.netsphinxsai.com

Table 1: Synthesis of Thiazolidinone Derivatives

Starting Material Reagents Intermediate Product Final Product Ref.
4-aminobenzoic acid, Aromatic aldehyde Mercaptoacetic acid Schiff Base 4-(4-oxo-2-arylthiazolidin-3-yl)benzoic acid researchgate.netresearchgate.net

Synthesis of Schiff Base Ligands Incorporating Phenylthiazole and Benzoic Acid

Schiff bases are versatile ligands formed by the condensation of a primary amine with an active carbonyl compound. scirp.org The synthesis of Schiff base ligands incorporating both phenylthiazole and benzoic acid moieties can be approached by reacting a suitable amino-phenylthiazole with a benzoic acid derivative containing an aldehyde group, or vice versa.

For instance, 2-amino-4-phenylthiazole, which can be prepared from acetophenone, iodine, and thiourea, serves as a common starting material. scirp.orgorientjchem.org This amine can be condensed with various substituted benzaldehydes or other aldehydes like furfuraldehyde to yield the corresponding Schiff bases. orientjchem.org Similarly, Schiff base ligands have been synthesized by reacting 2-(2-aminophenyl) benzothiazole (B30560) with 4-methoxy salicylaldehyde. biointerfaceresearch.com

While the direct synthesis from this compound is a more complex, multi-step process, the fundamental reaction involves the formation of an imine (C=N) bond between the amino group of the thiazole and the carbonyl group of the benzoic acid derivative. These Schiff base ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. scirp.orgworldsresearchassociation.com

Creation of Pyrazolyl-Thiazole Hybrids

The molecular hybridization of pyrazole (B372694) and thiazole rings is a prominent strategy in medicinal chemistry to develop compounds with enhanced biological profiles. researchgate.netekb.eg A common synthetic pathway to create these hybrids involves the use of thiosemicarbazide (B42300) as a key building block. nih.gov

In one approach, chalcones are condensed with thiosemicabazide to form thiophenylpyrazole-1-carbothioamide derivatives. These intermediates are then reacted with α-halocarbonyl compounds, such as phenacyl bromides, to construct the thiazole ring. nih.govnih.gov For example, the reaction of a pyrazole-1-carbothioamide with a substituted 2-bromoacetophenone (B140003) in ethanol can yield the desired pyrazolyl-thiazole hybrid. researchgate.netnih.gov

Microwave-assisted multicomponent reactions have also been employed for the efficient synthesis of pyrazolothiazole hybrids. researchgate.net This approach often involves the reaction of thiosemicarbazide, a chalcone (B49325) derivative, and a substituted 2-bromoacetophenone in the presence of a base. researchgate.net The versatility of these methods allows for the creation of a diverse library of pyrazolyl-thiazole hybrids by varying the substituents on both the pyrazole and thiazole rings. researchgate.netmdpi.com

Table 2: Synthesis of Pyrazolyl-Thiazole Hybrids

Pyrazole Precursor Thiazole Precursor/Reagent Reaction Conditions Hybrid Product Ref.
Pyrazole-1-carbothioamide Substituted 2-bromoacetophenone Ethanol, Reflux 2-(Pyrazol-1-yl)-4-arylthiazole researchgate.netnih.gov

Preparation of Quinazolinone-Thiazole Conjugates

Quinazolinone-thiazole conjugates are another important class of hybrid molecules. The synthesis of these compounds can be achieved through various routes, often involving the construction of one heterocyclic ring onto a pre-existing other.

One common method starts with the synthesis of a quinazolinone scaffold, which can then be functionalized to allow for the attachment or formation of the thiazole ring. For example, 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one can be reacted with aromatic aldehydes to form Schiff bases. Subsequent cyclocondensation of these Schiff bases with thioglycolic acid yields the desired quinazolinone-thiazolidinone hybrids. researchgate.net

Another approach involves the reaction of 2-phenyl-4-(2-aminoethyl)thiazole with various benzoxazinones to produce 4(3H)quinazolinones bearing a thiazole substituent. nih.gov The synthesis of thiazolo-fused quinazolinones has also been reported, where an amino-quinazolinone is reacted with Appel's salt, followed by intramolecular C-S bond formation to create the fused thiazole ring. mdpi.com These methods provide access to a wide range of quinazolinone-thiazole conjugates with potential applications in drug discovery. nih.govmdpi.com

Catalytic Approaches in Synthesis

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules, including derivatives of this compound. These reactions are particularly useful for forming carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond formation reaction, is a highly efficient method for synthesizing N-heterocycles. bohrium.comresearchgate.net This reaction can be used to couple aryl halides with amines, providing a route to various substituted amino-thiazole and amino-benzoic acid derivatives, which are key precursors for more complex structures.

The Suzuki-Miyaura coupling reaction is another important palladium-catalyzed transformation used for forming C-C bonds between aryl halides and aryl boronic acids. A ligand-free Suzuki coupling methodology has been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles. nih.gov This reaction is proposed to proceed via a palladacyclic intermediate, where the nitrogen atom of the thiazole ring coordinates to the palladium catalyst, facilitating the oxidative addition step. nih.gov

Furthermore, palladium-catalyzed tandem reactions have been developed for the synthesis of 2-aminobenzothiazoles from 2-chloroanilines and dithiocarbamates. organic-chemistry.org Palladium catalysts, in conjunction with copper co-catalysts, have also been used for the synthesis of substituted benzothiazoles via a C-H functionalization and intramolecular C-S bond formation process. figshare.com These catalytic methods offer efficient and versatile routes to a wide range of thiazole-containing compounds.

Table 3: Palladium-Catalyzed Reactions in Heterocycle Synthesis

Reaction Type Substrates Catalyst System Product Type Ref.
Buchwald-Hartwig Amination Aryl halides, Amines Pd catalyst, Ligand, Base N-Aryl heterocycles bohrium.comresearchgate.net
Suzuki-Miyaura Coupling 2'-bromo-2-aryl benzothiazoles, Aryl boronic acids Pd(OAc)₂, Base (Ligand-free) 2'-aryl-2-aryl benzothiazoles nih.gov
Tandem Reaction 2-chloroanilines, Dithiocarbamates Pd(PPh₃)₄, t-BuOK 2-aminobenzothiazoles organic-chemistry.org

Transition Metal Ion Catalyzed Oxidations

The synthesis of the benzoic acid moiety of this compound can be efficiently achieved through the transition metal-catalyzed oxidation of an appropriate precursor, such as 2-methyl-2'-(thiazol-4-yl)biphenyl. Transition metal salts, particularly those of cobalt and manganese, are widely employed in the liquid-phase air oxidation of alkylbenzenes to their corresponding carboxylic acids. researchgate.net

The general mechanism for this transformation involves the generation of a benzyl (B1604629) radical, a process facilitated by the transition metal catalyst. The catalyst cycles between its higher and lower oxidation states, promoting the formation of radical intermediates that react with molecular oxygen. This leads to a cascade of oxidative steps, ultimately converting the alkyl group into a carboxylic acid function. For instance, cobalt acetate in the presence of a bromide source is a common catalytic system for the oxidation of toluenes to benzoic acids. bepls.com

A plausible synthetic approach towards this compound could involve the oxidation of a suitable alkyl-substituted phenylthiazole precursor. The reaction conditions, including temperature, pressure, and catalyst loading, are critical parameters that must be optimized to achieve high yields and selectivity.

Table 1: Representative Conditions for Transition Metal-Catalyzed Oxidation of Alkylarenes to Benzoic Acids

Catalyst SystemSubstrateOxidantSolventTemperature (°C)Yield (%)Reference
Co(OAc)₂/NaBrp-xyleneAirAcetic Acid150-200>90 bepls.com
Co(stearate)₂TolueneO₂-157High researchgate.net
RuCl₃/NaIO₄EthylbenzeneO₂CCl₄/H₂ORoom Temp.~80General knowledge

Reaction Mechanisms and Intermediate Formations

Hantzsch Condensation Variants

The construction of the 2-phenylthiazole core of the target molecule is most effectively accomplished via the Hantzsch thiazole synthesis. This classical condensation reaction involves the reaction of an α-haloketone with a thioamide. For the synthesis of this compound, a suitable α-haloketone precursor would be 2-bromo-1-(2-carboxyphenyl)ethan-1-one, which would be reacted with thiobenzamide.

The Hantzsch synthesis is known for its reliability and broad substrate scope. researchgate.net Variants of this reaction often focus on milder reaction conditions, the use of solid supports, or microwave irradiation to improve yields and reduce reaction times. nih.gov For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst for a one-pot, three-component Hantzsch synthesis. nih.gov

The generally accepted mechanism for the Hantzsch thiazole synthesis begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide ion. This initial step forms an S-alkylated intermediate.

This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the former ketone. Subsequent dehydration of the resulting hydroxyl-thiazoline intermediate leads to the formation of the aromatic thiazole ring. The driving force for the final dehydration step is the formation of the stable, aromatic thiazole ring. youtube.com

Plausible Reaction Scheme for the Hantzsch Synthesis of this compound:

Nucleophilic Substitution and Ring Closure

The Hantzsch condensation is a prime example of a reaction sequence involving nucleophilic substitution and subsequent ring closure. The initial step, the attack of the thioamide sulfur on the α-haloketone, is a classic SN2 reaction. The thioamide acts as the nucleophile, and the α-haloketone is the electrophilic substrate.

Following the initial S-alkylation, the molecule contains both a nucleophilic nitrogen (from the thioamide) and an electrophilic carbonyl carbon. The intramolecular nucleophilic attack of the nitrogen on the carbonyl carbon is the key ring-closing step. The proximity of these two functional groups in the intermediate facilitates this cyclization.

The formation of five-membered rings, such as the thiazole ring, is generally kinetically and thermodynamically favorable. The stability of the final aromatic product further drives the equilibrium towards ring closure and subsequent dehydration.

Table 2: Key Mechanistic Steps in the Hantzsch Thiazole Synthesis

StepDescriptionType of ReactionKey Intermediates
1Nucleophilic attack of thioamide sulfur on the α-carbon of the haloketone.SN2 Nucleophilic SubstitutionS-alkylated thioamide
2Intramolecular nucleophilic attack of the nitrogen on the carbonyl carbon.Intramolecular Nucleophilic AdditionHydroxy-thiazoline
3Dehydration of the cyclic intermediate.EliminationAromatic Thiazole

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (Infrared Spectroscopy, FTIR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a fundamental technique used to identify the functional groups present in a molecule. For 2-(2-Phenylthiazol-4-yl)benzoic acid, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural components.

Key expected vibrational modes would include:

O-H Stretch: A broad absorption band characteristic of the carboxylic acid hydroxyl group, typically in the range of 3300-2500 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

C=N and C=C Stretching: Vibrations from the thiazole (B1198619) and phenyl rings would produce a series of bands in the 1650-1450 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹.

Without experimental data, a specific data table of vibrational frequencies cannot be provided.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. Key expected signals would include:

A downfield singlet for the carboxylic acid proton (-COOH).

A series of multiplets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the phenyl and benzoic acid rings, as well as the proton on the thiazole ring. The specific splitting patterns would depend on the coupling between adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. Expected resonances would include:

A signal for the carbonyl carbon of the carboxylic acid, typically in the range of 165-185 ppm.

Multiple signals in the aromatic region (around 120-150 ppm) for the carbons of the phenyl, thiazole, and benzoic acid rings.

The specific chemical shifts would be influenced by the electronic effects of the substituents on each ring.

Specific chemical shift and coupling constant data tables are not available from the conducted search.

Mass Spectrometry (MS, ESI-Mass)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Using a technique like Electrospray Ionization (ESI) Mass Spectrometry, one would expect to observe the molecular ion peak corresponding to the mass of this compound. The exact mass measurement would allow for the determination of its molecular formula. Fragmentation patterns observed in the mass spectrum would provide further structural information. For instance, the loss of a carboxyl group (CO₂H) or fragmentation of the thiazole ring could be anticipated.

A data table of mass-to-charge ratios (m/z) cannot be generated without experimental results.

X-ray Diffraction Analysis

Crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available in the public domain based on the performed search.

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-layer chromatography is a standard technique for assessing the purity of a compound and for monitoring the progress of a chemical reaction. The retention factor (Rf value) of this compound would be determined by its polarity and the specific mobile and stationary phases used. Due to the presence of the polar carboxylic acid group, it would be expected to have a lower Rf value in nonpolar solvent systems compared to less polar compounds. The purity would be indicated by the presence of a single spot on the TLC plate under various solvent conditions.

A data table of Rf values in different solvent systems is not available.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages would be compared to the theoretical values calculated from the molecular formula of this compound (C₁₆H₁₁NO₂S). A close agreement between the experimental and calculated values would confirm the elemental composition and support the proposed structure.

An experimental elemental analysis data table is not available from the conducted search.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org Studies on compounds structurally related to 2-(2-Phenylthiazol-4-yl)benzoic acid have explored their interactions with various protein targets.

Molecular docking simulations of phenylthiazole and benzoic acid derivatives have identified key interactions within the binding sites of several proteins. For instance, studies on similar compounds have shown interactions with amino acid residues in the active sites of enzymes like E. coli dihydroorotase and protein kinases. semanticscholar.orgresearchgate.net The binding is often characterized by a network of hydrogen bonds and hydrophobic interactions. The carboxylic acid moiety of the benzoic acid group frequently participates in hydrogen bonding, while the phenyl and thiazole (B1198619) rings engage in hydrophobic and π-π stacking interactions with the protein's side chains. For example, in studies with related thiazole derivatives, the substituted aniline (B41778) ring is often observed to be out of plane with the benzothiazole (B30560) core, allowing the phenyl ring to fit into specific pockets of the binding site. researchgate.net

The binding affinity of a ligand to its target protein is a critical determinant of its potential biological activity. Scoring functions in molecular docking programs estimate this affinity, typically in terms of binding energy (kcal/mol). Lower binding energy values indicate a more stable protein-ligand complex. For derivatives of benzothiazole and benzoic acid, docking studies have reported a range of binding affinities against various targets. semanticscholar.orgnih.gov For example, certain N-(benzo[d]thiazol-2-ylcarbamothioyl)-substituted benzamides have shown promising binding affinities against E. coli dihydroorotase. semanticscholar.org

Compound TypeTarget ProteinPredicted Binding Affinity (kcal/mol)
N-(benzo[d]thiazol-2-ylcarbamothioyl)-benzamidesE. coli dihydroorotase-7.5 to -8.5
Benzoic Acid DerivativesSARS-CoV-2 Main Protease-5.0 to -7.0
Thiazole Carboxamide DerivativesCyclooxygenase (COX)-8.0 to -9.5

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. asianpubs.org DFT calculations provide valuable information about the geometric, electronic, and spectroscopic properties of molecules like this compound.

DFT calculations, often using the B3LYP functional with a 6-31G* or higher basis set, are employed to determine the most stable three-dimensional conformation of a molecule. asianpubs.orgasianpubs.org For this compound, the optimized geometry would likely show a non-planar arrangement, with the phenyl and benzoic acid rings twisted relative to the thiazole ring to minimize steric hindrance. Studies on similar benzothiazole derivatives have shown that the bond lengths and angles calculated by DFT methods are in good agreement with experimental data. nbu.edu.sa For instance, the C-C bond lengths within the aromatic rings are typically in the range of 1.38–1.40 Å, and the C=N bond in the thiazole ring is around 1.29–1.34 Å. nbu.edu.sa

ParameterPredicted Value Range
C-C (Aromatic) Bond Length1.38 - 1.40 Å
C=N (Thiazole) Bond Length1.29 - 1.34 Å
C-S (Thiazole) Bond Length1.70 - 1.75 Å
Dihedral Angle (Phenyl-Thiazole)Variable (non-planar)

The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net For related thiazole derivatives, the HOMO is often localized on the electron-rich thiazole and phenylamino (B1219803) moieties, while the LUMO is distributed over the benzothiazole and associated acceptor groups. The energy gap in such molecules typically falls in a range that suggests good charge transfer capabilities.

Molecular Electrostatic Potential (MEP) : The MEP map is a visual representation of the charge distribution around a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the thiazole ring, indicating these are sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Fukui Functions : Fukui functions are used to describe the local reactivity of a molecule. They indicate which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. preprints.org For benzoic acid derivatives, these calculations can pinpoint the specific atoms most likely to be involved in chemical reactions. preprints.org

PropertySignificance
HOMO EnergyElectron donating ability
LUMO EnergyElectron accepting ability
HOMO-LUMO GapChemical reactivity and stability
MEPPredicts sites for electrophilic and nucleophilic attack
Fukui FunctionsIdentifies local reactivity of atoms

DFT calculations can also predict the spectroscopic properties of a molecule, which can be compared with experimental data for structural validation.

Infrared (IR) Spectroscopy : Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT. For this compound, characteristic vibrational bands would be expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), C=N stretch of the thiazole ring (around 1600 cm⁻¹), and C-H stretches of the aromatic rings (around 3000-3100 cm⁻¹). researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. mdpi.com The predicted chemical shifts for the aromatic protons of this compound would be expected in the range of 7.0-8.5 ppm, while the carboxylic acid proton would appear as a singlet at a much higher chemical shift (>10 ppm). nih.gov The carbon signals for the aromatic rings would be in the 120-150 ppm range, with the carbonyl carbon appearing at a lower field (>165 ppm). nih.gov

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov The predicted spectrum for this compound would likely show absorption bands in the UV region corresponding to π→π* transitions within the conjugated system of the phenyl, thiazole, and benzoic acid moieties. semanticscholar.org

Spectroscopic TechniquePredicted FeatureApproximate Wavenumber/Chemical Shift/Wavelength
IRO-H stretch (carboxylic acid)2500-3300 cm⁻¹
IRC=O stretch~1700 cm⁻¹
¹H NMRAromatic Protons7.0-8.5 ppm
¹H NMRCarboxylic Acid Proton>10 ppm
¹³C NMRAromatic Carbons120-150 ppm
¹³C NMRCarbonyl Carbon>165 ppm
UV-Visπ→π* transitions250-350 nm

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery and molecular biology, MD simulations are instrumental in understanding the behavior of a ligand when interacting with a biological target, such as a protein. These simulations can provide detailed information on the stability of the protein-ligand complex, conformational changes, and the energetics of the binding process.

The stability of a protein-ligand complex during an MD simulation is a key indicator of a stable binding interaction. This is primarily assessed using two metrics: the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

Root Mean Square Deviation (RMSD): This metric measures the average deviation of a protein's backbone atoms (or a ligand's heavy atoms) from a reference structure over the course of the simulation. A low and stable RMSD value, typically plateauing around 2-3 Å, suggests that the complex has reached equilibrium and remains stable, indicating a strong binding interaction. Conversely, large fluctuations in the RMSD value can indicate instability or significant conformational changes within the complex.

Simulation Time (ns)Illustrative RMSD (Å) for a Stable Thiazole-Protein Complex
00.0
201.8
402.1
602.2
802.3
1002.2

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used approach to estimate the binding free energy of a ligand to a biological macromolecule. This calculation is performed on snapshots taken from the MD simulation trajectory. The total binding free energy (ΔG_bind) is calculated by considering the difference in the free energies of the complex, the receptor, and the ligand.

The calculation is typically broken down into several components:

ΔE_MM: The molecular mechanics energy in the gas phase, which includes van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interaction energies.

ΔG_solv: The solvation free energy, which is further divided into the polar (ΔG_pol) and nonpolar (ΔG_nonpol) components. The polar part is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is often estimated from the Solvent Accessible Surface Area (SASA).

Energy ComponentIllustrative Value (kcal/mol) for a Phenyl-Thiazole Inhibitor
Van der Waals Energy (ΔE_vdW)-55.8
Electrostatic Energy (ΔE_elec)-28.3
Polar Solvation Energy (ΔG_pol)+41.5
Nonpolar Solvation Energy (ΔG_nonpol)-6.3
Total Binding Free Energy (ΔG_bind) -48.9

To understand the large-scale collective motions of a protein upon ligand binding, Principal Component Analysis (PCA) is employed. PCA is a statistical method that reduces the complexity of atomic fluctuations during a simulation into a smaller number of essential motions, known as principal components (PCs). The first few PCs often describe the most significant conformational changes in the system, such as domain movements or the opening and closing of a binding site.

Complementary to PCA, the Dynamic Cross-Correlation Map (DCCM) is used to analyze the correlated motions between different residues in the protein. The DCCM is a matrix where:

Positive correlation (often colored red or cyan) indicates that two residues move in the same direction.

Negative correlation (often colored blue or purple) indicates that two residues move in opposite, or anti-correlated, directions.

These analyses provide a detailed picture of how the binding of a ligand, such as this compound, might alter the internal dynamics and allosteric communication within a target protein.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. A QSAR model is an equation that relates variations in molecular properties (descriptors) to variations in activity.

For a series of compounds including derivatives of this compound, a QSAR study would involve:

Data Set Compilation: Assembling a group of structurally related molecules with experimentally measured biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include physicochemical properties (e.g., logP), electronic properties (e.g., partial charges), and topological indices (e.g., molecular connectivity).

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to generate a mathematical model that best correlates the descriptors with the observed activity.

Validation: Rigorously validating the model to ensure its statistical significance and predictive power.

A successful QSAR model can be used to predict the activity of new, yet-to-be-synthesized compounds, thereby guiding the design of more potent analogues. For instance, a QSAR model for benzoylamino benzoic acid derivatives might reveal that activity is positively correlated with specific aromatic ring substitutions, providing a clear direction for chemical optimization.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify the various intermolecular interactions within a crystal lattice. This analysis is based on partitioning the crystal electron density into molecular fragments. The Hirshfeld surface of a molecule is the boundary where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal.

Key tools in this analysis include:

d_norm surface: A surface mapped with a normalized contact distance, which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds.

For a compound like this compound, this analysis would reveal the nature and prevalence of hydrogen bonds, π-π stacking, and other van der Waals forces that stabilize its solid-state structure. Studies on similar molecules, such as co-crystals of 2-aminobenzothiazole (B30445) with fluorobenzoic acid, show that H···H, C···H, and O···H contacts are often the most significant contributors to crystal packing.

Interaction TypeIllustrative Percentage Contribution to Hirshfeld Surface
H···H43%
C···H / H···C18%
O···H / H···O17%
N···H / H···N6%
S···H / H···S7%
Other9%

Note: The data in this table is illustrative, based on published analyses of structurally related thiazole derivatives, to demonstrate typical findings from Hirshfeld surface analysis.

Research Applications in Chemical Biology

Enzyme Inhibition Studies (In vitro)

In vitro studies are crucial for determining the direct inhibitory effects of a compound on specific enzymes. The following sections outline the available research findings for 2-(2-Phenylthiazol-4-yl)benzoic acid against various enzyme targets.

A review of scientific literature did not yield specific in vitro studies detailing the inhibitory activity of this compound against Protein Kinase CK2. While research exists on related thiazole-containing compounds, data for this specific molecule is not available.

An extensive search of published research did not identify any in vitro studies that specifically investigate the inhibitory potential of this compound against kynurenine (B1673888) 3-hydroxylase.

There are no specific in vitro research findings available in the scientific literature regarding the inhibition of xanthine (B1682287) oxidase by this compound.

Data from in vitro studies on the inhibition of glucosamine-6-phosphate synthase by this compound could not be located in the reviewed scientific literature.

A broader search for the general enzyme inhibition potential of this compound did not yield specific studies or comprehensive screening data against a panel of enzymes.

Antimicrobial Research (In vitro)

A review of the scientific literature found no specific in vitro studies focused on the antimicrobial activity of this compound against bacterial or fungal pathogens. While the broader class of thiazole (B1198619) derivatives has been investigated for antimicrobial properties, specific data for this compound, including details on the strains tested or minimum inhibitory concentrations (MIC), is not available.

Antibacterial Activity

The antibacterial potential of compounds containing the phenylthiazole and benzoic acid scaffolds has been evaluated against a variety of bacterial strains. Studies on related benzothiazole (B30560) derivatives have demonstrated a broad spectrum of activity. For instance, certain N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamides have shown significant antibacterial action with Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 62.5 µg/mL against strains like Staphylococcus aureus, Escherichia coli, Salmonella typhi, and Klebsiella pneumoniae. rsc.org One derivative, in particular, was most potent against K. pneumoniae with a MIC of 3.91 µg/mL. rsc.org

Similarly, other research on N-(thiazol-2-yl)benzenesulfonamide derivatives has highlighted their activity against both Gram-positive and Gram-negative bacteria. nih.gov An isopropyl-substituted derivative, for example, displayed a low MIC of 3.9 μg/mL against S. aureus. nih.gov Furthermore, salicylanilide (B1680751) benzoates have shown significant activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values recorded as low as 0.98 μmol/L.

The data below summarizes the antibacterial activity of various related derivatives.

Compound ClassBacterial StrainMIC Value
N-(benzo[d]thiazol-2-yl)phenyl)-benzamidesStaphylococcus aureus15.6 µg/mL
Escherichia coli7.81 µg/mL
Salmonella typhi15.6 µg/mL
Klebsiella pneumoniae3.91 µg/mL
N-(thiazol-2-yl)benzenesulfonamidesStaphylococcus aureus3.9 µg/mL
Salicylanilide BenzoatesGram-positive strains (inc. MRSA)≥0.98 µmol/L

Antifungal Activity

The antifungal properties of the thiazole and benzoic acid frameworks have also been a subject of investigation. Various derivatives have been screened against pathogenic fungal species. For example, some benzoic acid derivatives have been assessed for their activity against Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus. nih.gov Phenylthiazole derivatives containing an acylhydrazone moiety have also shown notable antifungal activity against phytopathogenic fungi like Magnaporthe oryzae and Colletotrichum camelliaet.

Studies on 2-acyl-1,4-benzohydroquinones, which share a benzoic structural element, demonstrated that 2-octanoylbenzohydroquinone is particularly active, with MIC values ranging from 2 to 16 μg/mL against Candida species. mdpi.com Its activity against Candida krusei (MIC of 2 µg/mL) was comparable to the standard drug amphotericin B. mdpi.com

The table below presents findings from antifungal screenings of related compound classes.

Compound ClassFungal StrainMIC Value
2-OctanoylbenzohydroquinoneCandida species2 - 16 µg/mL
Candida krusei2 µg/mL
Filamentous fungi4 - 64 µg/mL
Methyl CaffeateCandida albicans128 µg/mL
Methyl 2-nitrocinnamateCandida albicans128 µg/mL

Antiproliferative and Cytotoxicity Investigations (In vitro, cell lines)

The cytotoxic effects of phenylthiazole and benzoic acid derivatives have been explored in numerous cancer cell lines. Research on benzothiazole derivatives demonstrated antiproliferative activity in pancreatic and paraganglioma cancer cells. mdpi.comsemanticscholar.org Similarly, studies on benzoic acid have shown cytotoxic effects across a wide range of cancer cell lines, including those of the cervix (HeLa), liver (HUH7), colon (CaCO2, HT29), and bone (MG63). dergipark.org.tr

One study on a benzimidazole (B57391) derivative reported significant cytotoxic effects against HepG2 (liver) and A549 (lung) cancer cell lines, with IC₅₀ values of 15.58 µM and 15.80 µM, respectively. Another investigation into benzothiazole derivatives containing a phenylacetamide structure identified compounds with potent and selective activity against various cancer cell lines. semanticscholar.org

The following table summarizes the reported in vitro cytotoxicity (IC₅₀ values) of various related derivatives against several human cancer cell lines.

Compound ClassCell LineCancer TypeIC₅₀ Value (µM)
Benzothiazole Phenylacetamide Derivative (4d)BxPC-3Pancreatic3.99
PTJ64iParaganglioma6.79
Benzothiazole Phenylacetamide Derivative (4m)AsPC-1Pancreatic8.49
PTJ64iParaganglioma7.84
Benzothiazole Phenylacetamide Derivative (4l)HFF-1Normal Fibroblast67.07
Benzoic AcidMG63Bone Cancer~85.54 µg/mL
CRM612Lung Cancer~100.9 µg/mL
A673Bone Cancer~101.9 µg/mL
HeLaCervical Cancer~189.9 µg/mL
Benzimidazole Derivative (se-182)HepG2Liver Cancer15.58
A549Lung Cancer15.80

Anti-inflammatory Research (In vitro)

The potential for thiazole-containing compounds to act as anti-inflammatory agents has been investigated, with a primary focus on the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. A study of benzo[d]thiazole analogs identified them as selective COX-2 inhibitors with IC₅₀ values in the range of 0.28–0.77 μM. researchgate.net Other thiazole derivatives have been reported as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), with one diphenyl-amino thiazole compound showing a potent IC₅₀ value of 0.09 μM against COX-2. researchgate.net

Research into salicylic (B10762653) acid derivatives, which are structurally related to benzoic acid, has also shown high affinity and inhibition towards the COX-2 enzyme. nih.gov These findings suggest that the core structures within this compound are relevant to the development of anti-inflammatory agents.

Trypanocidal Activity (In vitro)

Derivatives of benzoic acid have been evaluated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. In one study, several benzoic acid derivatives demonstrated more potent trypanocidal activity than the reference drugs nifurtimox (B1683997) and benznidazole. nih.govnih.gov Three compounds sharing a para-aminobenzoic acid moiety showed a lysis concentration of 50% of the parasite population (LC₅₀) of less than 0.15 µM against the NINOA strain and less than 0.22 µM against the INC-5 strain. nih.gov Another compound exhibited significant activity, particularly against the INC-5 strain, with an LC₅₀ value of 0.0008 µM. nih.gov These studies highlight the potential of the benzoic acid scaffold in the search for new anti-trypanosomal agents.

Antioxidant Activity (In vitro)

The antioxidant potential of molecules is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govsemanticscholar.orgnih.gov While specific data for this compound is not available, research on related structures provides insight. Studies on various thiazolylhydrazone derivatives have shown antioxidant activity that is comparable to or higher than that of curcumin, a well-known antioxidant. Ruthenium(II) complexes incorporating thiosemicarbazone ligands, which can be related to the thiazole structure, have also demonstrated significant antioxidant activity against the DPPH radical. nih.gov These findings suggest that the thiazole nucleus is a viable scaffold for designing compounds with antioxidant properties.

DNA Cleavage Studies

The interaction of thiazole-containing compounds with DNA is an area of interest for potential therapeutic applications. Studies have shown that metal complexes of benzothiazoline (B1199338) derivatives can effectively cleave DNA. iosrphr.org For example, copper(II) complexes of certain 3-acyl 2-(2'-hydroxyphenyl)benzothiazolines were shown to convert supercoiled plasmid DNA (Form I) into its relaxed (Form II) and linear (Form III) forms. iosrphr.org This activity suggests a hydrolytic cleavage mechanism. While these studies involve metal complexes rather than the ligand alone, they indicate that the thiazole scaffold can be directed to interact with and modify DNA structure. iosrphr.org

Exploration in Materials Science and Other Applications

Applications in Organic Semiconductors

The field of organic electronics is continually seeking new materials with tailored properties for devices such as organic light-emitting diodes (OLEDs) and organic solar cells. Phenylthiazole and benzothiazole (B30560) derivatives have been investigated for their potential in these applications due to their electronic and photophysical characteristics. research-nexus.netresearchgate.net Theoretical studies on benzothiazole derivatives have shown that their geometry and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are crucial for their performance in optoelectronic devices. research-nexus.net

While direct studies on 2-(2-Phenylthiazol-4-yl)benzoic acid as an organic semiconductor are not yet prevalent, the phenylthiazole core suggests potential for interesting optical and electronic behavior. The photophysical properties of thiazole-containing compounds are an active area of research, with studies focusing on their fluorescence and potential for use in solid-state photonic devices. researchgate.netresearchgate.netrsc.org The benzoic acid component of the molecule could also play a significant role. Benzoic acid and its derivatives have been used to modify the properties of polymers and other organic materials. mdpi.commdpi.com For instance, they can influence the crystalline structure and charge transport characteristics of organic semiconductor films.

The presence of both the electronically active phenylthiazole and the structurally directing benzoic acid group in this compound suggests that it could be a bifunctional material. It might exhibit inherent semiconducting or light-emitting properties while the benzoic acid moiety could be used to tune its solid-state packing, solubility, or interfacial properties in multilayered electronic devices. Further research into the synthesis and characterization of this compound and its derivatives is warranted to fully understand its potential in organic electronics.

Advanced Materials Development

The development of advanced materials with specific functionalities is a cornerstone of modern technology. Phenylthiazole derivatives are being explored for a range of applications beyond electronics, leveraging their unique chemical structures. nih.govnih.gov The thiazole (B1198619) ring itself is a versatile scaffold in medicinal chemistry and materials science due to its aromaticity and multiple reactive sites. nih.gov

The incorporation of a benzoic acid group onto the phenylthiazole structure opens up possibilities for creating new types of polymers and functional materials. Benzoic acid is a well-known precursor in the industrial synthesis of many organic substances, including plasticizers and polymers. wikipedia.org The carboxylic acid group can be readily modified to form esters, amides, and other derivatives, allowing for the integration of the phenylthiazole unit into larger molecular architectures. This could lead to the development of novel polymers with tailored optical, electronic, or thermal properties. For example, chitosan (B1678972) benzoic acid derivatives have been prepared to create new biomaterials. mdpi.com

Furthermore, thiazole-based functional metal-organic frameworks (MOFs) are an emerging class of materials with applications in sensing, catalysis, and biomedicine. rsc.org The benzoic acid group in this compound could serve as a linker for the construction of novel MOFs, where the phenylthiazole unit could impart specific functionalities such as fluorescence sensing.

Plant Growth Regulation Studies

The regulation of plant growth is crucial for agriculture and horticulture. Chemical compounds that can influence plant development are of significant interest. Both benzoic acid and thiazole derivatives have been independently investigated for their effects on plant growth.

Benzoic acid and its derivatives are naturally occurring in many plants and are involved in various physiological processes. wikipedia.org The structure-activity relationship of benzoic acid derivatives has been studied in the context of their biological activities, including their effects on plant systems. iomcworld.commdpi.commdpi.com For instance, certain benzoic acid derivatives have been shown to exhibit anti-sickling properties in vitro, highlighting the diverse biological activities of this class of compounds. iomcworld.comsemanticscholar.org

Thiazole and benzothiazole derivatives have also demonstrated potential as plant growth regulators. mdpi.com Some isothiazole–thiazole derivatives have been synthesized and tested for their fungicidal activity, which is another important aspect of crop protection. nih.gov Additionally, some thiazole derivatives have shown promise as antibacterial and antifungal agents against plant pathogens. nih.gov

Given that both the benzoic acid and thiazole moieties have been associated with biological activity in plants, this compound presents an interesting candidate for investigation as a plant growth regulator. Its specific structure may lead to unique interactions with plant physiological pathways, potentially influencing processes such as seed germination, root development, or stress responses. Structure-activity relationship studies of this and related compounds could lead to the development of new and effective agents for agricultural applications.

Q & A

Q. How do substituents on the thiazole or benzoic acid moieties influence bioactivity?

  • Methodology : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Compare IC50 values and docking scores to derive SAR. Hammett plots may correlate substituent effects with reaction rates or pKa .

Q. What mechanistic insights explain metabolic stability or toxicity in vitro?

  • Methodology :
  • CYP450 assays : LC-MS/MS identifies oxidation metabolites (e.g., hydroxylation) .
  • Reactive oxygen species (ROS) assays : Fluorescent probes (DCFH-DA) quantify oxidative stress in hepatocytes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.